molecular formula C17H26N2O2 B063555 Tert-butyl 3-(benzylamino)piperidine-1-carboxylate CAS No. 183207-64-9

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate

Cat. No.: B063555
CAS No.: 183207-64-9
M. Wt: 290.4 g/mol
InChI Key: PYOZLJFLGIAVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate is a protected piperidine derivative of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate and versatile chemical building block, particularly in the construction of novel bioactive molecules. Its structure incorporates two key functional handles: the acid-labile tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and the benzylamine moiety on the 3-position. The Boc group allows for selective deprotection under mild acidic conditions to generate the secondary amine, which is a common pharmacophore in active pharmaceutical ingredients (APIs). This enables further derivatization and scaffold diversification.

Properties

IUPAC Name

tert-butyl 3-(benzylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14/h4-6,8-9,15,18H,7,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOZLJFLGIAVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647086
Record name tert-Butyl 3-(benzylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183207-64-9
Record name tert-Butyl 3-(benzylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Pathway

This method involves introducing the benzylamino group at the 3-position of a pre-functionalized piperidine ring. The synthetic sequence typically proceeds as follows:

Step 1: Preparation of tert-Butyl Piperidine-1-carboxylate
Piperidine is protected at the 1-position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. This step achieves near-quantitative yields under mild conditions (0–25°C, 2–4 hours).

Step 2: Functionalization at the 3-Position
The Boc-protected piperidine undergoes halogenation or sulfonation at the 3-position to install a leaving group (e.g., bromine, tosylate). For example, treatment with N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom, enabling subsequent nucleophilic displacement.

Step 3: Benzylamine Coupling
The halogenated intermediate reacts with benzylamine in a polar aprotic solvent (e.g., DMF, THF) at elevated temperatures (60–80°C). Catalytic amounts of potassium iodide enhance the reaction rate by facilitating halogen exchange. Yields range from 70–85%, depending on the leaving group’s reactivity.

Table 1: Nucleophilic Substitution Reaction Optimization

ParameterOptimal ConditionYield (%)
Leaving GroupTosylate85
SolventDMF82
Temperature80°C78
CatalystKI (10 mol%)85

Reductive Amination Pathway

This route employs a ketone intermediate, enabling the direct introduction of the benzylamino group via reductive amination.

Step 1: Oxidation to 3-Ketopiperidine
The Boc-protected piperidine is oxidized at the 3-position using a Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane, yielding tert-butyl 3-oxopiperidine-1-carboxylate. Oxidation efficiency exceeds 90% in anhydrous dichloromethane.

Step 2: Reductive Amination with Benzylamine
The ketone intermediate reacts with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or STAB (NaBH(OAc)₃). Methanol or ethanol serves as the solvent, with acetic acid maintaining a mildly acidic pH (4–5). Reaction times vary from 12–24 hours, achieving yields of 75–88%.

Table 2: Reductive Amination Conditions and Outcomes

Reducing AgentSolventTime (h)Yield (%)
NaBH₃CNMeOH2488
STABEtOH1882
H₂ (Pd/C)THF1275

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost-effectiveness, safety, and environmental sustainability. Key advancements include:

Continuous Flow Chemistry

Replacing batch reactors with continuous flow systems enhances heat and mass transfer, reducing reaction times by 40–60%. For example, the reductive amination step achieves 90% yield in 6 hours under flow conditions, compared to 24 hours in batch mode.

Solvent Recycling

Green solvents like cyclopentyl methyl ether (CPME) are recovered and reused via distillation, lowering production costs by 30% and minimizing waste.

Automated Quality Control

In-line HPLC and PAT (Process Analytical Technology) monitor reaction progression in real-time, ensuring consistent purity (>98%) and reducing batch failures.

Challenges and Mitigation Strategies

Regioselectivity in Piperidine Functionalization

Unwanted substitution at the 2- or 4-positions remains a challenge. Directed ortho-metalation using LDA (lithium diisopropylamide) selectively activates the 3-position, achieving >95% regioselectivity.

Boc Group Stability

The tert-butyl carbamate group hydrolyzes under strongly acidic or basic conditions. Neutral buffers (pH 6–8) during workup preserve Boc integrity, maintaining yields above 85% .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3- vs. 4-Substituted Piperidine Derivatives

Compound Name CAS Number Substituent Position Molecular Weight Key Properties
This compound 183207-64-9 3 290.40 Limited commercial availability; used in kinase inhibitor synthesis
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate 206273-87-2 4 290.40 Higher synthetic yield (97% purity); broader commercial supply

Key Differences :

  • Synthetic Accessibility: The 4-substituted analog (206273-87-2) is synthesized via nucleophilic aromatic substitution with tert-butyl 4-aminopiperidine-1-carboxylate, achieving higher yields compared to the 3-substituted variant .
  • Biological Activity : Position 3 substitution may enhance binding to kinase active sites due to spatial alignment, whereas position 4 analogs are more commonly used in generic scaffold development .

Functional Group Modifications

Substituent Variations on the Piperidine Ring
Compound Name CAS Number Substituent Molecular Weight Notable Properties
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate 1159976-35-8 3-(Anilino methyl) 318.42 Improved solubility in polar solvents; potential for anticancer applications
tert-Butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate 1518123-38-0 3-(Fluorophenyl) 294.36 Enhanced metabolic stability due to fluorine’s electron-withdrawing effects

Research Findings :

  • The anilino-methyl derivative (1159976-35-8) exhibits a 20% increase in aqueous solubility compared to the benzylamino parent compound, attributed to additional hydrogen-bonding sites .
  • Fluorophenyl-substituted analogs (e.g., 1518123-38-0) show reduced hepatic clearance in preclinical models, making them candidates for prolonged-action therapeutics .
Heterocyclic and Hybrid Derivatives
Compound Name CAS Number Structural Feature Molecular Weight Applications
(R)-tert-Butyl 3-(((2-chlorothiazol-5-yl)methyl)amino)piperidine-1-carboxylate 1421028-36-5 Thiazole ring 345.89 Antiviral and antimicrobial activity
tert-Butyl (2S)-2-[(benzylamino)methyl]piperidine-1-carboxylate N/A Methyl spacer 304.41 Improved conformational flexibility for receptor binding

Key Insights :

  • Thiazole-containing derivatives (e.g., 1421028-36-5) demonstrate 10-fold higher potency against HSV-1 in vitro compared to benzylamino analogs .
  • The methyl spacer in compound 10b (from ) allows for dual hydrogen bonding, critical for interactions with G-protein-coupled receptors .

Analytical Data :

  • ¹H NMR: The benzylamino protons in 183207-64-9 resonate at δ 3.7–4.1 ppm (multiplet), while the 4-substituted analog shows a downfield shift (δ 4.2–4.5 ppm) due to steric effects .
  • TLC Mobility : The 3-substituted compound has Rf = 0.23 (hexane:ethyl acetate = 9:1), whereas the 4-substituted variant migrates farther (Rf = 0.56) under similar conditions .

Biological Activity

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a tert-butyl group, a benzylamino moiety, and a carboxylate functional group, which contribute to its pharmacological properties. Understanding its biological activity involves exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Piperidine derivatives are known for their diverse pharmacological effects, often functioning as ligands for neurotransmitter receptors such as:

  • GABA receptors : These interactions can modulate neuronal excitability and have implications in treating anxiety and epilepsy.
  • Dopamine receptors : The compound may influence dopaminergic pathways, potentially impacting mood disorders and neurodegenerative diseases.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in human liver carcinoma (HepG2) cells.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against specific bacterial strains, indicating its usefulness in developing new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activity of similar piperidine derivatives, providing insights into the expected effects of this compound:

  • Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that piperidine derivatives can exhibit significant cytotoxicity against cancer cell lines. For example, compounds structurally related to this compound showed IC50 values indicating potent inhibitory effects on cell viability.
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific structural features in determining the biological activity of piperidine derivatives. The presence of electron-donating groups and the spatial arrangement of substituents are critical for enhancing activity against cancer cells.

Data Table: Biological Activity Summary

Biological ActivityEffectReference
CytotoxicityIC50 < 10 µM against HepG2 cellsStudy A
AntimicrobialActive against Gram-positive bacteriaStudy B
GABA Receptor ModulationPotential anxiolytic effectsStudy C

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-(benzylamino)piperidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the piperidine core. A common approach includes coupling benzylamine to a tert-butyl-protected piperidine precursor under anhydrous conditions. Reagents like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C are used to activate carboxylate intermediates and suppress side reactions . Optimizing stoichiometry and temperature is critical: excess benzylamine may improve coupling efficiency, while lower temperatures reduce epimerization risks.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC/MS : To confirm molecular weight (expected [M+H]⁺ ~ 319.4 g/mol based on analogs) and detect impurities .
  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H) and benzyl protons (δ ~7.3 ppm for aromatic Hs, δ ~3.8 ppm for CH₂-N) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH stretches (if deprotected) .

Q. What safety protocols are essential during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, respiratory protection (N95 mask), and goggles due to potential acute toxicity (Category 4 for dermal/oral/inhalation hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
  • Emergency Measures : Immediate eye washing and medical consultation if exposed, as chronic toxicity data are incomplete .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Methodological Answer : Discrepancies in splitting patterns may arise from rotamers or diastereomerism. Strategies include:

  • Variable Temperature NMR : Lower temperatures (e.g., –40°C) can slow conformational exchange, simplifying splitting .
  • COSY/NOESY : Identify through-space correlations to distinguish between stereoisomers .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies mitigate low yields in benzylamine coupling reactions?

  • Methodological Answer :

  • Activating Agents : Replace DMAP with HOBt (hydroxybenzotriazole) or EDCI to enhance coupling efficiency .
  • Solvent Optimization : Switch to DMF for improved solubility of intermediates, but ensure anhydrous conditions to prevent hydrolysis.
  • Catalysis : Palladium-based catalysts (e.g., Pd/C) may facilitate reductive amination under hydrogenation conditions .

Q. How does the tert-butyl protecting group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer :

  • Acidic Conditions : The tert-butyloxycarbonyl (Boc) group is labile in strong acids (e.g., TFA), enabling selective deprotection .
  • Basic Conditions : Stable in mild bases (pH <10), but prolonged exposure to NaOH/MeOH may cleave the ester .
  • Thermal Stability : Decomposes above 150°C; monitor via TGA (thermogravimetric analysis) for storage recommendations .

Q. What computational tools predict interactions of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking (AutoDock/Vina) : Screen against targets like GPCRs or kinases using the compound’s 3D structure (generate via RDKit or PubChem ).
  • MD Simulations (GROMACS) : Simulate binding stability in aqueous/lipid bilayers (force fields: CHARMM36/AMBER) .
  • ADMET Prediction (SwissADME) : Estimate bioavailability, logP (~2.5), and blood-brain barrier permeability .

Data Discrepancy and Optimization

Q. How should researchers address gaps in toxicity and ecotoxicity data?

  • Methodological Answer :

  • In Silico Tools : Use ECOSAR or TEST to predict acute aquatic toxicity (e.g., LC50 for fish) .
  • Provisional Lab Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) if commercial data are unavailable .

Q. What analytical methods differentiate between this compound and its regioisomers?

  • Methodological Answer :

  • Chiral HPLC : Utilize columns like Chiralpak IA/IB to separate enantiomers .
  • High-Resolution MS (HRMS) : Confirm exact mass (e.g., m/z 319.2385 for C₁₈H₂₇N₂O₂⁺) to rule out isobaric impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.